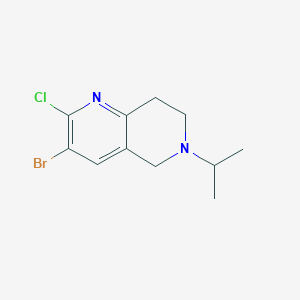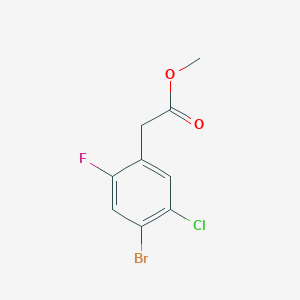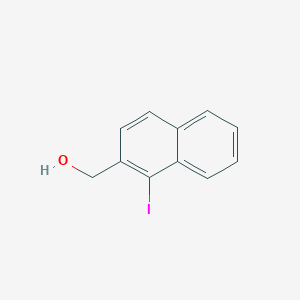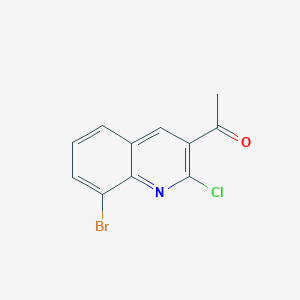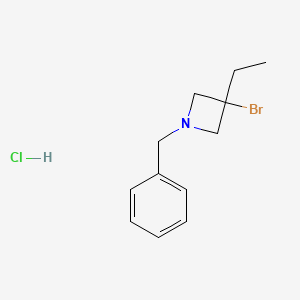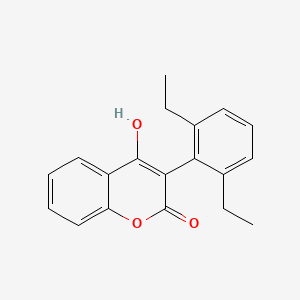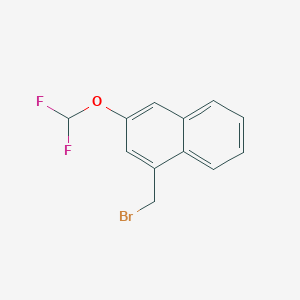
1-(Bromomethyl)-3-(difluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-(difluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)naphthalene typically involves the bromination of a naphthalene derivative followed by the introduction of a difluoromethoxy group. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form the bromomethyl derivative. This intermediate is then reacted with a difluoromethoxy reagent under specific conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Bromomethyl)-3-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-3-(difluoromethoxy)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(difluoromethoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to its targets .
Comparison with Similar Compounds
1-(Bromomethyl)-3-(difluoromethoxy)naphthalene can be compared with other naphthalene derivatives such as:
1-(Bromomethyl)naphthalene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-(Bromomethyl)-2-(difluoromethoxy)naphthalene: Similar structure but with the difluoromethoxy group in a different position, leading to variations in its chemical behavior.
The presence of both the bromomethyl and difluoromethoxy groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H9BrF2O |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9BrF2O/c13-7-9-6-10(16-12(14)15)5-8-3-1-2-4-11(8)9/h1-6,12H,7H2 |
InChI Key |
UHVMAJYCTVYWPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


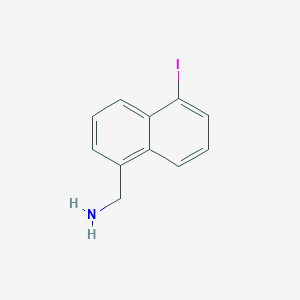


![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)


